Balanced Lipophilicity for Synthetic Utility
The methyl ester analog of the p-dimethylaminophenyl scaffold demonstrates a lipophilicity profile (LogP) that is intermediate between the more polar free acid and the more lipophilic ethyl ester. Specifically, Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate exhibits a computed/measured LogP range of 2.2-3.0, whereas the corresponding free acid (2-(4-(dimethylamino)phenyl)-2-methylpropanoic acid, CAS 228411-16-3) has a reported XLogP3 of 3.1 [1]. This difference in LogP of approximately -0.1 to -0.9 units for the methyl ester translates to a significantly different solubility and partitioning behavior .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.20 (calculated) to 2.96 (measured) |
| Comparator Or Baseline | 2-(4-(dimethylamino)phenyl)-2-methylpropanoic acid (CAS 228411-16-3): XLogP3 3.1 (calculated) |
| Quantified Difference | Methyl ester LogP is lower than the acid by ~0.1-0.9 units |
| Conditions | Computed (XLogP3, ACD/Labs) and measured (vendor datasheet) values |
Why This Matters
The balanced lipophilicity of the methyl ester makes it a more versatile intermediate for reactions requiring aqueous solubility or for purification by reverse-phase chromatography, where the free acid may be too polar and the ethyl ester too retentive.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20696002, 2-[4-(Dimethylamino)phenyl]-2-methylpropanoate. 2025. View Source
